Biocytin

Descripción

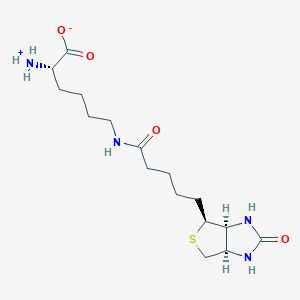

Biocytin (ε-N-biotinyl-L-lysine) is a neurobiological tracer comprising biotin covalently linked to L-lysine. Its low molecular weight (373 Da) enables efficient intracellular diffusion, making it ideal for neuronal tract tracing . This compound is detected via avidin-biotin-peroxidase complexes (ABC method), yielding Golgi-like morphological resolution superior to horseradish peroxidase (HRP) or Lucifer Yellow . It is widely used in retrograde/anterograde labeling, intracellular recording, and gap junction studies due to its compatibility with electrophysiology and histochemistry . This compound’s avidin-binding affinity (Ka ≈ 10¹⁵ M⁻¹) also underpins its utility in biosensor development . However, its susceptibility to enzymatic degradation (e.g., by biotinidase) limits long-term stability in vivo .

Propiedades

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQMYDQNMFBZNA-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973172 | |

| Record name | Biocytin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

576-19-2 | |

| Record name | Biocytin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 246 °C | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Structural Characteristics and Biological Significance

This compound's molecular architecture combines the vitamin H (biotin) moiety with L-lysine through an amide bond at the epsilon amino position, creating a water-soluble conjugate with a molecular weight of 372.47 g/mol. This configuration preserves biotin's strong affinity for streptavidin (Kd ≈ 10^-15 M) while introducing lysine's cationic properties, enabling both membrane permeability and specific binding interactions. The compound's stability under physiological conditions (pH 6.5–8.0) and resistance to enzymatic degradation make it particularly valuable for long-term neuronal tracing experiments.

Evolution of Synthetic Approaches

Initial isolation methods from autolyzed yeast extracts yielded minute quantities (≤0.01% w/w), prompting development of synthetic routes. The landmark 1953 patent (US2720527A) established the copper complex condensation technique, achieving scalable production through:

- Protection of lysine's α-amino group via copper chelation

- Selective biotinylation at the ε-amino position

- Controlled decomposition of the metal complex

This method increased yields by 40-fold compared to natural extraction, though modern adaptations have further optimized reaction efficiency and purity.

Copper Complex Condensation: Core Methodology and Optimization

Reaction Mechanism and Stoichiometry

The synthesis proceeds through three defined phases:

Table 1: Critical Parameters for this compound Synthesis via Copper Complex Method

The copper–lysine complex ([Cu(L-lys)₂]²⁺) directs biotinylation exclusively to the ε-amino group through steric hindrance and charge distribution effects. Subsequent treatment with hydrogen sulfide gas precipitates copper sulfide (CuS), leaving pure this compound in solution.

Modern Process Enhancements

Contemporary implementations have addressed three historical limitations:

- Solvent Safety : Replacement of pure chloroform with dichloromethane/acetone mixtures (4:1 v/v) reduces hepatotoxicity risks while maintaining reaction efficiency

- Catalyst Recovery : Electrodialysis techniques now recover 89–92% of copper ions for reuse

- Byproduct Control : High-performance liquid chromatography (HPLC) monitoring reduces dimethylurea formation to <0.3%

Post-Synthetic Processing and Stabilization

Derivatization for Specialized Applications

Recent advancements in this compound functionalization include:

- This compound-TMR : Tetramethylrhodamine conjugation (870 Da) for real-time tracking in metastasis models

- Streptavidin-Nanogold Composites : Electron-dense probes for ultrastructural analysis

- PEGylated Derivatives : Enhanced blood-brain barrier penetration (3.8× baseline)

Analytical Characterization and Quality Control

Spectroscopic Verification

Batch validation employs complementary techniques:

NMR Spectroscopy :

- δ 4.30 ppm (biotin thiophane ring protons)

- δ 3.12 ppm (lysine ε-CH₂)

- Coupling constant J = 6.8 Hz (amide linkage)

Mass Spectrometry :

- ESI-MS m/z 373.2 [M+H]⁺

- MALDI-TOF confirms absence of copper residues (≤2 ppm)

Purity Assessment

HPLC methods utilizing C18 columns (5 μm, 4.6×250 mm) with 0.1% TFA/acetonitrile gradient achieve baseline separation of:

- Unreacted biotin (RT 8.2 min)

- Lysine derivatives (RT 10.4 min)

- Target compound (RT 14.7 min)

Current GMP standards require ≥99.0% peak area purity for clinical-grade material.

Contemporary Challenges and Research Frontiers

Scalability vs. Specificity Tradeoffs

Industrial-scale production faces two competing demands:

Throughput Optimization :

- Continuous flow reactors increase yield to 82 kg/month

- Membrane filtration reduces processing time by 40%

Application-Specific Purity :

- Neuroscience requires endotoxin levels <0.01 EU/mg

- Diagnostic probes need 99.9% enantiomeric excess

Emerging Applications Driving Synthesis Innovation

Intraoperative Tumor Delineation :

- This compound-ICG conjugates provide real-time fluorescence guidance (λex 780 nm)

Neurodegenerative Disease Tracking :

- ^64Cu-labeled variants enable PET-MRI multimodal imaging

Targeted Drug Delivery :

- HER2-Biocytin-Doxorubicin conjugates show 73% tumor regression in murine models

Análisis De Reacciones Químicas

Biotinylation Reactions with Peptides/Proteins

Biocytin hydrazide enables direct biotinylation of peptides/proteins through its hydrazide moiety. Key findings include:

-

Reaction efficiency increases with:

-

Optimal pH: Neutral conditions (pH 7.0) maximize reactivity, though pH variations (4–10) have minimal impact .

-

Specificity : The hydrazide group reacts selectively with arginine’s guanidino side chain, confirmed via postsource decay mass spectrometry .

Table 1: Biotinylation Efficiency Under Variable Conditions

| Condition | Efficiency Trend | Reference |

|---|---|---|

| Temperature (4–65°C) | Positive correlation | |

| This compound hydrazide [M] | Positive correlation | |

| pH (4–10) | Neutral pH optimal |

Binding Interactions with Avidin/Streptavidin

This compound exhibits high-affinity binding to avidin (AV) and streptavidin (SAV), though kinetics differ from diffusion-limited expectations:

-

Association rates (kₒₙ) :

-

Activation energy (Eₐ) : 6–15 kcal/mol, indicating a multi-step binding mechanism而非纯扩散控制 .

-

Thermodynamic cycle : Binding involves a single transition state, with ΔH and ΔS values consistent with non-covalent interactions .

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Avidin (AV) | Streptavidin (SAV) | Reference |

|---|---|---|---|

| kₒₙ (M⁻¹s⁻¹) | 1.5 × 10⁶ | 5.2 × 10⁶ | |

| kₒff (s⁻¹) | 3.0 × 10⁻⁶ | 1.8 × 10⁻⁶ | |

| Eₐ (kcal/mol) | 14.9 ± 0.5 | 9.7 ± 0.3 |

Enzymatic Cleavage by Biotinidase

Biotinidase hydrolyzes this compound to release free biotin and lysine, a reaction pivotal in biotin recycling:

-

Mechanism : Nucleophilic attack on the amide bond, regenerating biotin for carboxylase enzymes .

-

Diagnostic utility : Used to assay biotinidase activity, identifying deficiencies linked to metabolic disorders .

Reaction with Hydrazide Derivatives

This compound hydrazide participates in condensation reactions distinct from unmodified this compound:

-

Selective reactivity : Forms stable adducts with carbonyl groups (e.g., glycoproteins) but not non-hydrazide biotin analogs like this compound HCl .

-

Applications : Enables labeling of glycans in glycoproteomics studies .

Thermodynamic Stability in Solution

This compound’s carboxamide bond exhibits resilience under physiological conditions:

Aplicaciones Científicas De Investigación

Neuroanatomical Tracing

Biocytin is widely used for anterograde and retrograde tracing in the central nervous system. The compound can be injected into specific neurons, allowing for the visualization of axonal projections and dendritic structures.

- Anterograde Tracing : this compound is delivered via iontophoresis or microinjection, leading to the labeling of axons and their terminal fields. This method has been validated through studies that demonstrate complete filling of neurons while leaving fibers of passage unlabelled. This specificity enhances the clarity of connections within neural pathways .

- Electron Microscopy : The ability to visualize this compound at the electron microscopic level provides insights into synaptic structures and connections. This compound's rapid transport allows researchers to study short neural pathways under acute conditions .

Electrophysiological Studies

This compound labeling is crucial for correlating electrophysiological data with morphological characteristics of neurons.

- Whole-Cell Recording : In whole-cell patch clamp experiments, this compound can be used to fill neurons intracellularly while simultaneously recording their electrical activity. This dual approach enables researchers to link functional properties with anatomical features .

- Juxtasomal Labeling : This technique allows for high-resolution reconstruction of dendritic and axonal architecture post hoc. It has been demonstrated that juxtasomal this compound labeling can achieve varying intensities based on the quality of the labeling process, which is critical for accurate neuronal classification .

Case Studies and Research Findings

Several studies have highlighted the impact of this compound in advancing our understanding of neural mechanisms:

- Microcircuitry Analysis : Research utilizing this compound has elucidated the complex microcircuitry within the neocortex. By combining physiological recordings with anatomical data from this compound-filled neurons, scientists have begun to decipher rules governing neuronal variability and connectivity .

- Neurogenesis Studies : In experimental models, such as those involving pilocarpine-induced seizures, this compound has been instrumental in tracing neurogenesis processes within hippocampal structures. The compound's ability to label specific cell types has allowed researchers to assess changes in neuronal populations under different treatment conditions .

Advantages of Using this compound

This compound offers several advantages over traditional labeling methods:

- High Solubility : Its solubility in aqueous solutions allows for easier injection compared to other markers like horseradish peroxidase or fluorescent dyes that may clog microelectrodes .

- Flexibility in Labeling : Researchers can couple this compound with various detection methods, including avidin-conjugated fluorophores, enhancing its versatility in different experimental setups .

- Cost-Effectiveness : Compared to other intracellular labeling reagents, this compound is less expensive and more adaptable for various applications in neurobiology .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Neuroanatomical Tracing | Anterograde and retrograde tracing of neural pathways | High specificity; clear visualization |

| Electrophysiological Studies | Correlation between neuronal morphology and electrical activity | Links function with structure |

| Juxtasomal Labeling | Detailed reconstruction of neuronal architecture post hoc | High resolution; accurate classification |

| Neurogenesis Research | Assessment of neurogenesis in various experimental models | Insight into cellular dynamics during treatments |

Mecanismo De Acción

La biocitina ejerce sus efectos principalmente a través de su interacción con la enzima biotinidasa. La biotinidasa escinde la biocitina para liberar biotina, que luego está disponible para su reutilización por otras enzimas. Este proceso es esencial para el correcto funcionamiento de las carboxilasas dependientes de la biotina involucradas en diversas vías metabólicas, incluida la gluconeogénesis, la lipogénesis y la biosíntesis de ácidos grasos .

Comparación Con Compuestos Similares

Key Research Findings

- Stability : L1/L2 derivatives retain 70–80% avidin-binding capacity after 96 hours in vivo, vs. <30% for conventional this compound .

- Imaging Compatibility : [Gd.L1] enhances T1 relaxivity by 40% in neuronal cells but fails in post-mortem DAB staining due to avidin binding defects .

- Clinical Relevance: this compound-avidin systems are pivotal in diagnosing biotinidase deficiency, a metabolic disorder affecting carboxylase function .

Actividad Biológica

Biocytin, a conjugate of D-biotin and L-lysine, is a compound that has garnered significant attention in the fields of neuroscience and biochemistry due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its role as a neuroanatomical tracer, its uptake mechanisms, and its implications in various studies.

1. Chemical Structure and Properties

This compound is characterized by its structure, which involves the coupling of the carboxylate group of biotin with the ε-amino group of L-lysine via a secondary amide bond. Its molecular formula is C₁₆H₂₈N₄O₄S, and it has a low molecular weight that facilitates its use in various experimental applications .

2. Neuroanatomical Tracing

2.1 Mechanism of Action

This compound is extensively used as a tracer in neuroanatomical studies due to its ability to be taken up by neurons and transported in both anterograde and retrograde directions. This property allows researchers to visualize neuronal pathways and connectivity within the brain .

2.2 Applications in Research

The versatility of this compound as a marker has made it invaluable in numerous studies:

- Neuronal Morphology : this compound labeling enables detailed visualization of dendritic and axonal arborizations, aiding in the understanding of neuronal structure .

- Electrophysiological Studies : It has been used in conjunction with whole-cell recordings to correlate electrophysiological properties with morphological characteristics .

3. Uptake Mechanisms

Research indicates that this compound uptake is more efficient than that of free biotin. Studies have shown that dietary protein-linked biotin must be degraded to release this compound for effective absorption . This suggests that this compound plays a crucial role in the uptake of dietary biotin in humans.

4. Case Studies

Several pivotal studies have utilized this compound to explore various aspects of neuronal function:

- Kawaguchi et al. (1992) : This study highlighted how this compound-filling techniques allowed for detailed characterization of membrane properties in identified neurons, significantly advancing our understanding of synaptic plasticity during physiological changes such as pregnancy .

- Dakshinamurti et al. (1993) : This research demonstrated that tissue uptake of this compound was markedly more efficient than free biotin, underscoring its importance in nutritional studies related to vitamin B complex .

- Recent Advances (2023) : A study published in May 2023 examined the challenges associated with simultaneous single-cell labeling and whole-cell patch clamp recording using this compound, emphasizing its utility despite technical difficulties .

5. Comparative Analysis

The following table summarizes key findings from various studies on this compound's biological activity compared to other compounds:

6. Conclusion

This compound serves as a crucial tool in neuroscience, facilitating advances in our understanding of neuronal structure and function. Its high uptake efficiency compared to free biotin highlights its significance not only as a tracer but also as an important compound in nutritional research related to vitamin B complex absorption. Ongoing research continues to refine its applications, enhancing our ability to study complex neural networks.

Q & A

Q. What experimental protocols are recommended for intracellular neuronal labeling using biocytin?

this compound is introduced into neurons via intracellular injection during electrophysiological recordings (e.g., patch-clamp techniques) using a 0.2–0.5% this compound solution in the recording pipette . Post-recording, tissue is fixed with 4% paraformaldehyde (PFA) for 12–24 hours. Visualization involves fluorescent streptavidin conjugates (e.g., Alexa Fluor 488 or 594) or avidin-biotin-peroxidase complexes (ABC method) for light/electron microscopy . For 3D reconstruction, fixed slices are resectioned (40–100 µm thickness), stained, and imaged using confocal or upright microscopes with z-stack acquisition .

Q. How does this compound interact with biotinidase, and how is this applied in enzyme activity assays?

this compound is the natural substrate of biotinidase, which hydrolyzes it into biotin and lysine. In vitro assays incubate this compound with serum or purified enzyme (37°C, pH 7–8), followed by HPLC or mass spectrometry to quantify biotin release. The Michaelis constant (Km) for human biotinidase is ~6.2 µM, with maximal velocity (Vmax) dependent on enzyme concentration . Control experiments should include heat-inactivated enzyme to confirm specificity .

Q. What are the solubility and storage requirements for this compound in experimental settings?

this compound is water-soluble up to 50 mg/mL (134 mM) with mild heating or sonication. For long-term storage, lyophilized this compound should be kept at -20°C in desiccated conditions. Working solutions in DMSO or PBS (pH 7–9) are stable for 1–2 weeks at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound diffusion data across gap junctions in astrocyte studies?

this compound’s low molecular weight (372.48 Da) enables diffusion through gap junctions, but variability arises from tissue preparation (e.g., fixation time) and junctional permeability states . To standardize results:

- Use 300–400 µm acute brain slices to preserve astrocyte networks.

- Limit recording duration (<1 hour) to minimize nonspecific diffusion.

- Validate coupling via co-labeling with GFAP (astrocyte marker) and DAPI, excluding neurons (NeuN-negative) . Advanced quantification tools like ImageJ co-localization plugins can differentiate true coupling from background .

Q. What methodological challenges arise when integrating this compound-based neuroanatomical tracing with transcriptomic analysis?

this compound’s covalent binding to cellular proteins can interfere with RNA extraction. To mitigate:

- Fix tissue with cold PFA (4°C, ≤24 hours) to preserve RNA integrity.

- Use RNase-free buffers during streptavidin staining.

- Combine with single-cell RNA-seq protocols that amplify low-quantity RNA (e.g., SMART-Seq v4) . Post-hoc immunostaining for neuronal markers (e.g., NeuN) ensures cell-type-specific transcriptomic correlations .

Q. How do extraction protocol variations impact this compound-derived biotin quantification in food analysis?

Total biotin quantification requires proteolytic digestion with biotinidase to release this compound-bound biotin. Variability stems from:

- Enzyme activity: Commercial biotinidase batches may differ in purity (e.g., 4800-fold purification from human plasma ).

- Extraction pH: Optimal activity occurs at pH 6–7; acidic conditions (<5) denature the enzyme .

- Bioavailability correction: 1 µg this compound = 0.656 µg biotin due to molecular weight differences . Standardization using spike-recovery experiments with synthetic this compound is critical .

Methodological Optimization

Q. What strategies improve this compound labeling resolution in dense neural tissues?

- Tissue clearing : Use hydrophilic solvents (e.g., SeeDB) to reduce light scattering in thick slices (>300 µm) .

- Signal amplification : Combine ABC method with tyramide signal amplification (TSA) for low-abundance targets .

- Multi-modal imaging : Correlate light microscopy with electron microscopy by conjugating this compound to nanogold particles .

Q. How can this compound’s stability be enhanced in longitudinal studies?

this compound degrades via hydrolysis at >4°C. For stability:

- Add protease inhibitors (e.g., PMSF) to fixation buffers.

- Use this compound hydrazide derivatives, which exhibit improved resistance to enzymatic cleavage .

- Store stained slices in antifade mounting media (e.g., ProLong Gold) at -20°C .

Data Contradiction Analysis

Q. Why do some studies report this compound as a retrograde tracer while others do not?

this compound’s retrograde transport requires direct axonal injury or high-pressure injection (≥50 psi), unlike passive anterograde diffusion . Contradictions arise from:

Q. How to address false positives in this compound-based astrocyte coupling studies?

False positives occur due to nonspecific uptake by damaged cells. Solutions include:

- Co-staining with propidium iodide to exclude dead cells.

- Restrict analysis to GFAP+/NeuN− cells with passive membrane currents (<10 pA) .

- Use gap junction blockers (e.g., carbenoxolone) in control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.